molecular formula C17H19N3O5S B12419310 3-Ethyl Cefadroxil-d4

3-Ethyl Cefadroxil-d4

Cat. No.: B12419310
M. Wt: 381.4 g/mol
InChI Key: VPGPNEAHLAGGHS-VWZYBACSSA-N
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Description

3-Ethyl Cefadroxil-d4: is a deuterated derivative of cefadroxil, a first-generation cephalosporin antibiotic. This compound is primarily used in proteomics research due to its unique properties. The molecular formula of this compound is C17H15D4N3O5S, and it has a molecular weight of 381.44 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl Cefadroxil-d4 involves several steps:

    Starting Material: The synthesis begins with cefadroxil as the raw material.

    Addition of Ethanol or Ethyl Ether: Ethanol or ethyl ether is added to cefadroxil, maintaining the temperature below 30°C. The mixture is stirred vigorously, filtered, and the filter cake is washed with ethanol or ethyl ether at temperatures below 15°C.

    Ammonia Water Treatment: The filter cake is placed in ammonia water and stirred gently, keeping the pH below 9. The ammonia water solution of cefadroxil is obtained by filtering out the precipitate.

    Hydrochloric Acid Addition: Hydrochloric acid (1 to 3 mol/L) is slowly added to the ammonia water solution, maintaining the temperature between 30 and 60°C. The final pH is kept between 4.0 and 6.0 for 30 minutes to 5 hours until crystals precipitate slowly.

Industrial Production Methods: The industrial production of this compound follows similar steps as the synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl Cefadroxil-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Ethyl Cefadroxil-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl Cefadroxil-d4 is similar to that of cefadroxil. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

    Cefadroxil: A first-generation cephalosporin antibiotic with a similar structure and mechanism of action.

    Cephalexin: Another first-generation cephalosporin with similar antibacterial properties.

    Cefprozil: A second-generation cephalosporin with a broader spectrum of activity.

Uniqueness: 3-Ethyl Cefadroxil-d4 is unique due to its deuterated nature, which makes it particularly useful in proteomics research. The presence of deuterium atoms enhances the stability and allows for more precise analytical measurements compared to non-deuterated analogs .

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

381.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D

InChI Key

VPGPNEAHLAGGHS-VWZYBACSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CC)C(=O)O)N)[2H])[2H])O)[2H]

Canonical SMILES

CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Origin of Product

United States

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